molecular formula C6HClF3NO2 B14071996 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Cat. No.: B14071996
M. Wt: 211.52 g/mol
InChI Key: OVIFEZFMTCJDNH-UHFFFAOYSA-N
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Description

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is an organic compound with the molecular formula C6HClF3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitro group

Preparation Methods

The synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-chloro-3,4,5-trifluorobenzene. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-Chloro-3,4,5-trifluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups (nitro and fluorine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Electrophilic Aromatic Substitution: Although less reactive due to the electron-withdrawing groups, the compound can still undergo electrophilic aromatic substitution under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3,4,5-trifluoro-2-aminobenzene .

Scientific Research Applications

1-Chloro-3,4,5-trifluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism

Properties

IUPAC Name

1-chloro-3,4,5-trifluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIFEZFMTCJDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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